N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the methylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring or the acetimidamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring or the acetimidamide moiety.
Scientific Research Applications
N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various applications.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: Used in photodynamic therapy for their enhanced biological activity.
Quinolin-8-yloxy and cinnamide hybrids: Studied for their cytotoxic activity and potential as anticancer agents.
Uniqueness
N-(((Methylthio)carbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88757-82-8 |
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Molecular Formula |
C13H13N3O3S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] methylsulfanylformate |
InChI |
InChI=1S/C13H13N3O3S/c1-20-13(17)19-16-11(14)8-18-10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,8H2,1H3,(H2,14,16) |
InChI Key |
QWPMGHZFADOLLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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